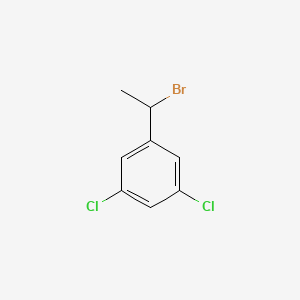![molecular formula C7H7F3N2O3 B13891989 1-[2-(Trifluoromethoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13891989.png)
1-[2-(Trifluoromethoxy)ethyl]-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Trifluoromethoxy)ethyl)-1H-pyrazole-4-carboxylic acid is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of the trifluoromethoxy group imparts distinct properties to the molecule, making it a valuable subject of study in medicinal chemistry, agrochemicals, and material science.
Métodos De Preparación
The synthesis of 1-(2-(trifluoromethoxy)ethyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a pyrazole derivative with a trifluoromethoxyethylating agent under controlled conditions. The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Análisis De Reacciones Químicas
1-(2-(Trifluoromethoxy)ethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which 1-(2-(trifluoromethoxy)ethyl)-1H-pyrazole-4-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to specific proteins, altering their function and modulating various biochemical pathways .
Comparación Con Compuestos Similares
When compared to other similar compounds, 1-(2-(trifluoromethoxy)ethyl)-1H-pyrazole-4-carboxylic acid stands out due to its unique trifluoromethoxy group. Similar compounds include:
1-(2-(Trifluoromethyl)ethyl)-1H-pyrazole-4-carboxylic acid: Lacks the oxygen atom in the trifluoromethoxy group, resulting in different chemical properties.
1-(2-(Trifluoromethoxy)ethyl)-1H-pyrazole-3-carboxylic acid: The position of the carboxylic acid group is different, leading to variations in reactivity and biological activity.
The presence of the trifluoromethoxy group in 1-(2-(trifluoromethoxy)ethyl)-1H-pyrazole-4-carboxylic acid imparts unique properties that make it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H7F3N2O3 |
|---|---|
Peso molecular |
224.14 g/mol |
Nombre IUPAC |
1-[2-(trifluoromethoxy)ethyl]pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C7H7F3N2O3/c8-7(9,10)15-2-1-12-4-5(3-11-12)6(13)14/h3-4H,1-2H2,(H,13,14) |
Clave InChI |
DQGCGZJFDDBJFW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NN1CCOC(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-Difluoro-1,2,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrol-5-one](/img/structure/B13891913.png)

![Tert-butyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(6-nitrobenzotriazol-1-yl)-5-sulfanylidenepentanoate](/img/structure/B13891919.png)

![8-Benzyl-2,8-diazadispiro[3.1.36.14]decane;2,2,2-trifluoroacetic acid](/img/structure/B13891934.png)

![tert-butyl N-(2-chlorothieno[3,2-d]pyrimidin-4-yl)-N-phenylcarbamate](/img/structure/B13891943.png)
![2-chloro-1-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-one](/img/structure/B13891945.png)






